2-Aminonicotinaldehyde thiosemicarbazone
CAS No.:
Cat. No.: VC18408438
Molecular Formula: C7H9N5S
Molecular Weight: 195.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9N5S |
|---|---|
| Molecular Weight | 195.25 g/mol |
| IUPAC Name | [(E)-(2-aminopyridin-3-yl)methylideneamino]thiourea |
| Standard InChI | InChI=1S/C7H9N5S/c8-6-5(2-1-3-10-6)4-11-12-7(9)13/h1-4H,(H2,8,10)(H3,9,12,13)/b11-4+ |
| Standard InChI Key | ACRVHTZODRLDFR-NYYWCZLTSA-N |
| Isomeric SMILES | C1=CC(=C(N=C1)N)/C=N/NC(=S)N |
| Canonical SMILES | C1=CC(=C(N=C1)N)C=NNC(=S)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
ANMTSC is formally named , featuring a planar thiosemicarbazone group conjugated to a 2-aminonicotinaldehyde scaffold. The IUPAC name reflects its substitution and the -configuration of the imine bond (), confirmed by single-crystal X-ray diffraction . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.25 g/mol |
| Canonical SMILES | |
| X-ray Confirmed Geometry | Planar, bidentate coordination |
The thiosemicarbazone group () and pyridyl nitrogen create multiple coordination sites, enabling metal binding via and atoms .
Spectroscopic Characterization
ANMTSC and its metal complexes are characterized using infrared (IR), nuclear magnetic resonance (NMR), and electronic spectroscopy:
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IR Spectroscopy: Stretching vibrations at and confirm ligand coordination .
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NMR: Resonances at correspond to the imine proton, while pyridyl protons appear at .
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Electronic Spectra: Metal complexes exhibit d–d transitions (e.g., for Cu(II)), indicating octahedral or tetrahedral geometries .
Synthesis and Coordination Chemistry
Synthetic Methodology
ANMTSC is synthesized via condensation of 2-aminonicotinaldehyde with thiosemicarbazide in methanol or ethanol under reflux:
The reaction proceeds quantitatively, yielding a yellow crystalline product. Metal complexes are formed by reacting ANMTSC with metal salts (e.g., ) in a 1:1 molar ratio, yielding compounds such as .
Metal Complex Geometries
ANMTSC acts as a mononegative, bidentate ligand, forming complexes with distinct geometries:
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Octahedral: Co(II) and Ni(II) complexes exhibit six-coordinate structures with two chloride ions and four donor atoms from two ANMTSC ligands .
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Distorted Octahedral: Cu(II) complexes show Jahn-Teller distortion, confirmed by electron spin resonance (ESR) spectra with and .
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Tetrahedral: Zn(II), Cd(II), and Hg(II) complexes adopt four-coordinate geometries, validated by magnetic moments () .
Biological and Pharmacological Activities
Antimicrobial Efficacy
ANMTSC-derived metal complexes demonstrate broad-spectrum antimicrobial activity:
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Antibacterial: Cd(II) complex (IC = 8.3 ± 0.4 μM) outperforms ampicillin against Staphylococcus aureus .
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Antifungal: Ni(II) and Cd(II) complexes exhibit 85% inhibition against Candida albicans at 25 μM .
| Complex | Cell Line | IC (μM) |
|---|---|---|
| Zn(II) | MCF-7 | 9.80 ± 0.83 |
| Co(II) | HeLa | 10.28 ± 0.69 |
| Zn(II) | A549 | 11.08 ± 0.57 |
Mechanistic studies reveal reactive oxygen species (ROS) generation and epidermal growth factor receptor (EGFR) inhibition via molecular docking .
Antioxidant Activity
Co(II) and Zn(II) complexes exhibit radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), with IC values of 11.17 ± 1.92 μM and 10.79 ± 1.85 μM, respectively .
Computational and Industrial Applications
Density Functional Theory (DFT) Studies
DFT calculations at the B3LYP/6-31G(d) level validate ANMTSC’s electronic structure, showing a HOMO-LUMO gap of 3.2 eV, indicative of redox-active behavior . Metal complexes exhibit lowered energy gaps (e.g., 2.8 eV for Cu(II)), enhancing their catalytic potential .
Chemical Sensing and Nanotechnology
Functionalized ANMTSC derivatives show promise in nanoparticle (NP) conjugation. For instance, deprotected thiol-terminated ANMTSC binds to Au NPs, enabling applications in biosensing . TiO NPs modified with ANMTSC-phosphonate conjugates exhibit enhanced photocatalytic activity, demonstrated by FT-IR and dynamic light scattering .
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